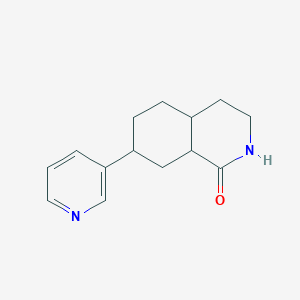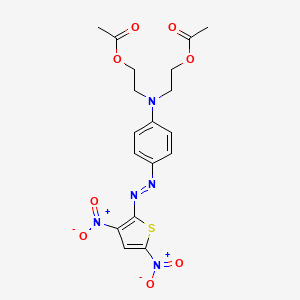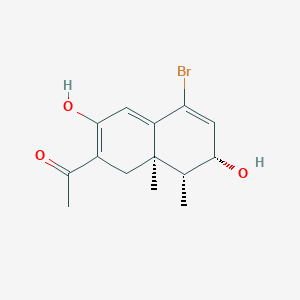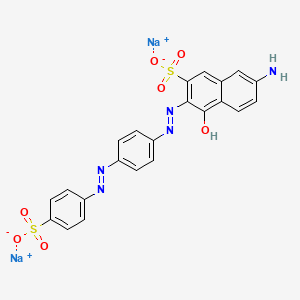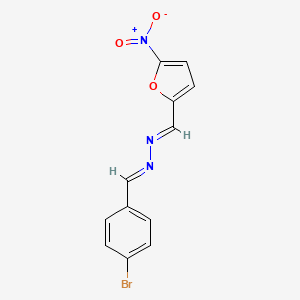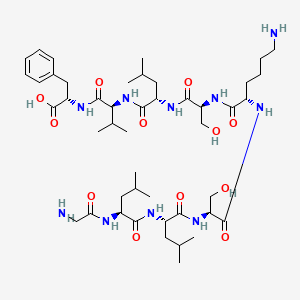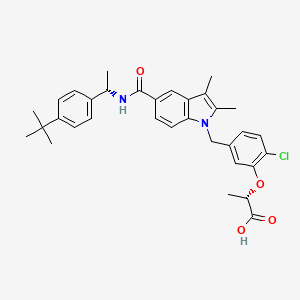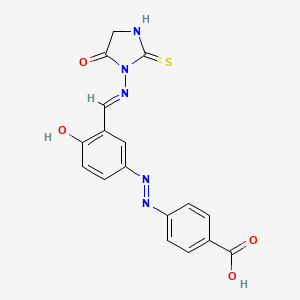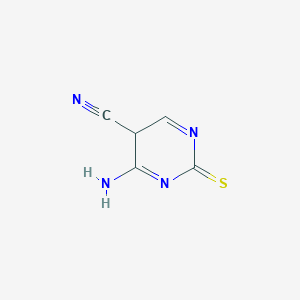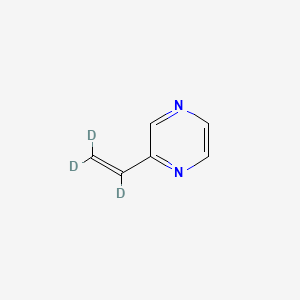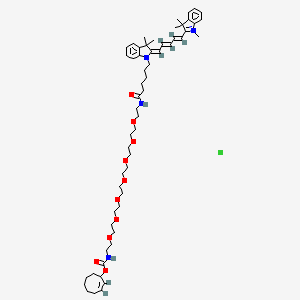
Cy5-PEG7-TCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5-PEG7-TCO is a dye derivative of Cyanine 5 (Cy5) containing seven polyethylene glycol (PEG) units. This compound is notable for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules bearing tetrazine groups . This unique property makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cy5-PEG7-TCO involves the conjugation of Cyanine 5 with a polyethylene glycol linker containing seven units, followed by the attachment of a trans-cyclooctene (TCO) group. The reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions: Cy5-PEG7-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions: The iEDDA reaction typically requires the presence of tetrazine-containing molecules and is carried out under mild conditions, often at room temperature. Organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used to dissolve the reactants .
Major Products Formed: The major product formed from the iEDDA reaction between this compound and tetrazine-containing molecules is a stable, covalent adduct. This product retains the fluorescent properties of Cy5, making it useful for imaging and detection applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Cy5-PEG7-TCO is used as a fluorescent probe for studying various chemical reactions and processes. Its ability to undergo specific and efficient iEDDA reactions makes it a valuable tool for labeling and tracking molecules in complex chemical environments .
Biology: In biological research, this compound is employed for labeling biomolecules such as proteins, nucleic acids, and lipids. This allows researchers to visualize and track these molecules in live cells and tissues, providing insights into cellular processes and functions .
Medicine: In medicine, this compound is used for diagnostic imaging and targeted drug delivery. Its fluorescent properties enable the visualization of disease markers and the tracking of therapeutic agents within the body .
Industry: In industrial applications, this compound is used in the development of biosensors and diagnostic assays. Its ability to form stable, covalent bonds with target molecules makes it an ideal component for creating sensitive and specific detection systems .
Mecanismo De Acción
Cy5-PEG7-TCO exerts its effects through the iEDDA reaction with tetrazine-containing molecules. The TCO group on this compound reacts with the tetrazine group to form a stable, covalent bond. This reaction is highly specific and efficient, allowing for precise labeling and tracking of target molecules .
Comparación Con Compuestos Similares
Similar Compounds:
- Cy5-PEG4-TCO
- Cy5-PEG12-TCO
- Cy3-PEG7-TCO
- Cy7-PEG7-TCO
Uniqueness: Cy5-PEG7-TCO is unique due to its optimal balance of hydrophilicity and hydrophobicity provided by the seven PEG units. This balance enhances its solubility and stability in aqueous environments, making it particularly suitable for biological and medical applications. Additionally, the presence of the TCO group allows for highly specific and efficient iEDDA reactions, distinguishing it from other fluorescent dyes .
Propiedades
Fórmula molecular |
C57H85ClN4O10 |
|---|---|
Peso molecular |
1021.8 g/mol |
Nombre IUPAC |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C57H84N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h9,11,13-14,16-19,21,23-28,47H,6-8,10,12,15,20,22,29-46H2,1-5H3,(H-,58,59,62,63);1H/b21-11+; |
Clave InChI |
KZHJDOUMVOLAGU-YUZSSDIYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


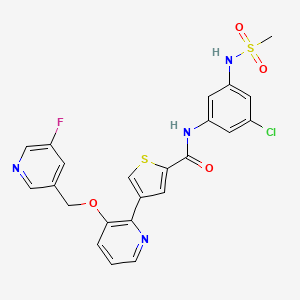
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)

